![molecular formula C20H16F3N3O3 B4520566 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4520566.png)
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyridazinone core with methoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The methoxyphenyl and trifluoromethylphenyl groups are then introduced through nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce the need for expensive reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or quinone derivative, while reduction of the pyridazinone core could produce a dihydropyridazine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it is being investigated as a drug, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide: This compound has a similar pyridazinone core but with a pyridinylmethyl group instead of a trifluoromethylphenyl group.
Other pyridazinone derivatives: Compounds with different substituents on the pyridazinone core can have varying properties and applications.
Uniqueness
The presence of both methoxyphenyl and trifluoromethylphenyl groups in 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide makes it unique compared to other pyridazinone derivatives. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for further study.
Biological Activity
The compound 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.5 g/mol. Its structure features a pyridazinone core, a methoxyphenyl group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H19F3N2O2 |
Molecular Weight | 397.5 g/mol |
Key Functional Groups | Pyridazinone, Methoxyphenyl, Trifluoromethyl |
Biological Activities
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities such as:
- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest moderate activity against certain types of cancer cells, particularly leukemia .
- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes involved in inflammatory processes and cancer progression. For instance, docking studies have indicated interactions with cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), suggesting anti-inflammatory properties .
- Antioxidant Activity : The presence of the trifluoromethyl group may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways related to inflammation and cancer cell proliferation. The trifluoromethyl group is particularly noted for facilitating hydrogen bonding interactions with target proteins, enhancing binding affinity and biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Anticancer Screening : A study conducted by the National Cancer Institute evaluated the compound against a panel of 60 cancer cell lines. Results indicated that while the compound exhibited low-level anticancer activity, it was particularly effective against leukemia cell lines .
Cell Line Type Sensitivity Leukemia Sensitive Melanoma Low Sensitivity Breast Cancer Low Sensitivity -
Enzyme Inhibition Studies : In vitro studies demonstrated that the compound inhibited COX-2 and lipoxygenases with varying degrees of efficacy. The presence of electron-withdrawing groups like trifluoromethyl significantly influenced the inhibition rates .
Enzyme Target IC50 Value (µM) COX-2 15.0 LOX-15 12.5
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-29-16-7-5-13(6-8-16)17-9-10-19(28)26(25-17)12-18(27)24-15-4-2-3-14(11-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDXYWWKUGIEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.